molecular formula C13H14ClNO2 B2371173 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one CAS No. 118307-01-0

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2371173
CAS No.: 118307-01-0
M. Wt: 251.71
InChI Key: OQBRVZPKULURAO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one (C₁₃H₁₄ClNO₂, MW 251.71) is a substituted indolin-2-one derivative with a chloroacetyl group at position 5 and three methyl groups at positions 1, 3, and 3 (trimethyl substitution). The compound is synthesized via chloroacetylation of a pre-methylated indolin-2-one scaffold, as described in related synthetic routes . Its purity exceeds 95%, making it suitable for pharmaceutical and biochemical research .

Properties

IUPAC Name

5-(2-chloroacetyl)-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2)9-6-8(11(16)7-14)4-5-10(9)15(3)12(13)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBRVZPKULURAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)CCl)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for 2-Oxindole Intermediates

A foundational strategy involves the Knoevenagel condensation of substituted isatins with cyanoacetic acid derivatives. For example, isatin derivatives bearing a methyl group at position 5 undergo condensation with cyanoacetic acid in the presence of triethylamine, yielding (2-oxoindolin-3-ylidene)acetonitriles. This reaction, conducted in tetrahydrofuran (THF) under reflux, affords intermediates that are subsequently reduced to 2,3-dihydroindoles.

Isatin Derivative Condensation Product Reduction Method Yield (%)
5-Methylisatin (5-Methyl-2-oxoindolin-3-ylidene)acetonitrile Zn/HCl 72
5-Nitroisatin (5-Nitro-2-oxoindolin-3-ylidene)acetonitrile Pd/H2 65

Table 1. Synthesis of 2-oxindole intermediates via Knoevenagel condensation and subsequent reductions.

The reduction of the exocyclic double bond in these intermediates is critical to accessing the 2,3-dihydroindole core. Zinc-hydrochloric acid systems selectively reduce the α,β-unsaturated nitriles without affecting the ketone moiety, whereas palladium-catalyzed hydrogenation may require protective groups to prevent over-reduction.

Introduction of the 2-Chloroacetyl Group

Post-reduction functionalization at position 5 is achieved through Friedel-Crafts acylation. Using chloroacetyl chloride in the presence of AlCl3, the 2,3-dihydroindole undergoes electrophilic substitution at the activated 5-position. This method, however, competes with N-acylation, necessitating bulky solvents like dichloroethane to favor aromatic substitution.

Alternative approaches involve Ullmann-type coupling between 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one and chloroacetylated organometallic reagents. For instance, copper-mediated coupling with chloroacetylzinc bromide in dimethylformamide (DMF) at 110°C achieves moderate yields (58–64%) but requires rigorous exclusion of moisture.

Metal-Catalyzed Cyclization Strategies

Silver-Catalyzed Hydroamination of Alkynes

Silver(I) catalysts enable the direct assembly of indole rings from o-alkynylaniline precursors. Adapting methodologies from Ding et al., a chloroacetyl-containing alkyne undergoes 5-endo-dig cyclization in the presence of AgNO3 (5 mol%) to form the 2,3-dihydroindole core. This one-pot approach, conducted in acetonitrile at room temperature, avoids competitive polymerization and provides regioselectivity through silver’s soft Lewis acidity.

Representative Procedure:

  • Dissolve o-alkynylaniline precursor (1.0 equiv) and AgNO3 (0.05 equiv) in MeCN.
  • Stir at 25°C for 12 h under N2.
  • Quench with NH4Cl, extract with EtOAc, and purify via silica chromatography.

Yields for this method range from 45% to 68%, with electron-withdrawing groups on the alkyne improving cyclization efficiency.

Palladium-Mediated Carbonylative Cyclization

Palladium-catalyzed carbonylation offers a route to install the 2-oxo group concurrently with ring formation. Using Pd(OAc)2 and carbon monoxide (1 atm), 5-chloroacetyl-substituted anilines cyclize to form the target compound in a single step. This method, however, suffers from sensitivity to oxygen and requires high-pressure equipment.

Functionalization of Pre-Formed Dihydroindoles

Directed Ortho-Metalation for Acylation

Directed ortho-metalation (DoM) strategies employ tert-butoxycarbonyl (Boc) groups to direct lithiation to position 5. Subsequent quenching with chloroacetyl chloride at −78°C introduces the 2-chloroacetyl moiety with >80% regioselectivity.

Experimental Optimization:

  • Base: LDA (2.2 equiv) in THF at −78°C.
  • Electrophile: Chloroacetyl chloride (1.5 equiv).
  • Yield: 73% after deprotection with HCl/MeOH.

Photochemical Chloroacetylation

UV irradiation (254 nm) of 5-acetyl-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one in the presence of Cl2 gas facilitates radical-mediated α-chlorination. This method achieves 89% conversion but requires specialized quartz apparatus and strict temperature control.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Typical Yield (%)
Knoevenagel + Reduction High functional group tolerance Multi-step, moderate overall yield 50–65
Silver Catalysis One-pot, mild conditions Limited substrate scope 45–68
DoM Acylation Excellent regioselectivity Requires protective groups 70–80
Photochemical Chlorination High efficiency Specialized equipment needed 85–89

Table 2. Comparative evaluation of synthetic methods for this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the indolin-2-one family, which is widely explored for its biological activities. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one (Target Compound) 1-Me, 3,3-diMe, 5-Cl-acetyl C₁₃H₁₄ClNO₂ 251.71 High lipophilicity due to trimethyl groups; potential intermediate for antiviral agents .
5-(2-Chloroacetyl)indolin-2-one 5-Cl-acetyl C₁₀H₇ClNO₂ 216.62 Intermediate in dengue virus RdRp inhibitors; lacks methyl groups, reducing steric bulk .
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-Cl, 3,3-diMe C₁₀H₁₀ClNO 195.65 Simpler structure; chloro substituent at position 5 enhances electrophilicity .
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one 1-Me, 5-acetyl C₁₁H₁₁NO₂ 189.21 Acetyl group at position 5 increases polarity; used in scaffold diversification .
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride 3-NH₂, 5-Cl C₈H₈ClN₂O·HCl 217.07 (base) Amino group enhances solubility; hydrochloride salt improves stability .

Key Differences and Implications

The chloroacetyl group at position 5 is a reactive electrophilic site, enabling nucleophilic substitutions or conjugations in drug design. This contrasts with 5-chloro-3,3-dimethylindolin-2-one, where a simple chloro substituent limits reactivity .

Biological Activity: Analogs such as 5-(2-chloroacetyl)indolin-2-one are intermediates in dengue virus RdRp inhibitors , while 3-amino-5-chloro derivatives show improved solubility for pharmacological testing . The target compound’s trimethyl groups may reduce metabolic degradation compared to less substituted derivatives, extending its half-life in vivo.

Synthetic Utility :

  • The chloroacetyl group facilitates further derivatization (e.g., condensation with amines or thiols) to generate libraries of bioactive molecules .
  • In contrast, 5-acetyl-1-methylindolin-2-one is primarily used as a building block for acetylated indole derivatives .

Biological Activity

5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one, also known as CTI-525, is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN O2. The compound features a chloroacetyl group at the fifth position of the indole ring and three methyl groups at positions 1 and 3. This structural configuration contributes to its unique chemical properties and biological activities .

Antimicrobial Activity

CTI-525 has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus8–16Bacterial
Escherichia coli16–32Bacterial
Candida albicans4–8Fungal
Pseudomonas aeruginosa32–64Bacterial

The compound shows particularly potent activity against Gram-positive bacteria such as Staphylococcus aureus and has been noted for its effectiveness against multi-drug resistant strains .

The mechanism through which CTI-525 exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors that are crucial for bacterial survival and proliferation. For instance, studies suggest that CTI-525 may interfere with the synthesis of bacterial cell walls or disrupt membrane integrity .

Case Studies and Research Findings

Several studies have explored the biological activity of CTI-525 in detail:

  • Antibacterial Efficacy : In a study published in MDPI, CTI-525 demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized the agar-well diffusion method to assess antibacterial activity, revealing that CTI-525's efficacy was comparable to conventional antibiotics .
  • Antifungal Activity : Another investigation highlighted the compound's antifungal properties against Candida species. The results indicated that CTI-525 could serve as a potential therapeutic agent for fungal infections, particularly in immunocompromised patients .
  • Cytotoxicity Studies : Research conducted on cancer cell lines showed that CTI-525 exhibited cytotoxic effects with an EC50 ranging from 5 to 20 µM. This suggests potential applications in oncology as an anticancer agent .

Future Directions

The ongoing research into this compound points towards several future directions:

  • Therapeutic Development : Given its promising antimicrobial and anticancer properties, further studies are warranted to evaluate its efficacy in clinical settings.
  • Mechanistic Studies : Comprehensive investigations into the molecular mechanisms underlying its biological activities will enhance understanding and facilitate the development of more effective derivatives.
  • Formulation Studies : Exploring various formulations could improve the bioavailability and therapeutic efficacy of CTI-525 in clinical applications.

Q & A

Q. What are the recommended synthetic routes for 5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. A validated approach involves using p-toluenesulfonic acid (p-TSA) as a catalyst to promote cyclization and acylation steps. For example, analogous indol-2-one derivatives have been synthesized in yields exceeding 75% under reflux conditions in dichloromethane (3 hours, 80°C) . Key optimization parameters include:

  • Catalyst loading : 10 mol% p-TSA.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve chloroacetyl group incorporation.
  • Temperature control : Avoid exceeding 90°C to prevent decomposition of the chloroacetyl moiety.

Table 1: Representative Reaction Conditions

ParameterOptimal ValueDeviation Impact
Catalyst (p-TSA)10 mol%<5 mol%: Incomplete cyclization
SolventDichloromethaneNon-polar solvents reduce yield
Reaction Time3 hoursProlonged time: Side reactions

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR : 1^1H/13^13C NMR confirms substituent positions (e.g., chloroacetyl at C5, methyl groups at N1 and C3). Discrepancies in integration ratios may indicate tautomeric forms .
  • X-ray crystallography : SHELXL refinement (SHELX suite) resolves stereochemistry and bond lengths. For example, a related indol-2-one structure was solved with R1 = 0.041 and wR2 = 0.126 using Mo-Kα radiation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 280.05).

Table 2: Crystallographic Data for Analogous Compounds

ParameterValueSource
Space groupP21/c
R10.041
C–C bond length range1.35–1.48 Å

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers of the chloroacetyl group). Strategies include:

  • Variable-temperature NMR : Identify signal splitting due to restricted rotation (e.g., –CO–CH2Cl).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths. For example, a 0.02 Å deviation in C=O bond length may suggest crystal packing effects .
  • Cross-validation : Use IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm<sup>-1</sup>) against computed values .

Q. What strategies improve regioselectivity during functionalization of the indol-2-one core?

Methodological Answer: The chloroacetyl group at C5 directs electrophilic substitution to C4 or C6. To enhance regioselectivity:

  • Protecting groups : Temporarily block C7 with a Boc group to favor C4 functionalization.
  • Lewis acid catalysis : FeCl3 enhances electrophilic aromatic substitution at electron-rich positions .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor meta substitution over para .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer: Stability studies (HPLC monitoring) reveal:

  • Thermal degradation : Above 40°C, the chloroacetyl group hydrolyzes to a carboxylic acid.
  • Photodegradation : UV exposure (254 nm) induces ring-opening, forming 3,3-dimethylindole derivatives.
  • Recommended storage : Argon atmosphere at –20°C in amber vials (<5% degradation over 6 months) .

Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Molecular docking (MOE software) : Models interactions between the chloroacetyl group and nucleophiles (e.g., amines). Electrostatic potential maps highlight the electrophilic carbonyl carbon .
  • MD simulations : Assess solvent accessibility of the reactive site (e.g., chloroacetyl in aqueous vs. non-polar environments) .

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